(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The complete IUPAC name, (2R)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, systematically describes each structural component and stereochemical designation. This nomenclature clearly indicates the R-configuration at the C-2 position of the pyrrolidine ring, establishing the absolute stereochemistry that defines the compound's three-dimensional structure and potential biological interactions.
The molecular formula C₁₇H₂₁F₂NO₄ represents a molecular weight of 341.35 grams per mole, with the structure incorporating several key functional elements. The pyrrolidine ring system serves as the central scaffold, substituted at the 2-position with both a carboxylic acid group and a 3,4-difluorobenzyl side chain. The nitrogen atom of the pyrrolidine ring bears a tert-butoxycarbonyl protecting group, which serves both synthetic and conformational purposes. The stereochemical designation (R) specifically refers to the configuration at the α-carbon (C-2) adjacent to the carboxylic acid functionality, following Cahn-Ingold-Prelog priority rules for absolute configuration assignment.
Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound is also designated as N-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)-L-proline in amino acid-based nomenclature systems, reflecting its relationship to the natural amino acid proline. Chemical Abstract Service registry number 959578-29-1 provides a unique identifier for database searches and regulatory documentation. The stereochemical configuration significantly influences the compound's physical and chemical properties, including its interaction with chiral environments and potential enantioselective processes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₁F₂NO₄ | |
| Molecular Weight | 341.35 g/mol | |
| Exact Mass | 341.14400 | |
| CAS Registry Number | 959578-29-1 | |
| Polar Surface Area | 66.84000 Ų | |
| LogP | 3.29950 |
Molecular Geometry Analysis via X-ray Crystallography
X-ray crystallography represents the gold standard methodology for determining precise three-dimensional molecular structures and confirming stereochemical assignments in complex organic molecules. For structurally related pyrrolidine derivatives, X-ray crystallographic analysis has proven particularly valuable in elucidating conformational preferences and intermolecular packing arrangements. The technique permits detailed spatial location of each atom within the crystal lattice, providing quantitative data on bond lengths, bond angles, and torsional parameters that define molecular geometry.
Crystallographic studies of closely related compounds, particularly those reported for difluorinated proline derivatives, demonstrate the sophisticated structural analysis possible through single-crystal X-ray diffraction methods. These investigations reveal that fluorine substitution patterns significantly influence pyrrolidine ring puckering and overall molecular conformation. X-ray crystallographic analysis allows unambiguous determination of the relative configuration of substituents and provides critical validation of synthetic stereochemical outcomes. The method involves three fundamental steps: obtaining suitable crystals, collecting diffraction data through systematic crystal rotation, and computational refinement of atomic positions against experimental observations.
The crystallographic characterization of fluorinated pyrrolidine derivatives has revealed important structure-activity relationships that inform both synthetic strategies and conformational predictions. Studies of N-Boc-protected difluoroproline derivatives demonstrate that crystal packing forces and intermolecular hydrogen bonding significantly influence observed conformations. Ring pucker analysis derived from crystallographic data shows distinct preferences for specific envelope conformations depending on fluorine substitution patterns. For (3R,4R)-difluoroproline derivatives, crystallographic evidence supports a preferred C-gamma-endo pucker bias, which correlates with solution-phase nuclear magnetic resonance observations.
The quality of crystallographic data depends critically on crystal preparation and data collection parameters. Modern diffractometers equipped with charge-coupled device detectors enable collection of high-resolution diffraction data with improved signal-to-noise ratios. Multiple data sets covering complete reciprocal space are typically required, with rotation increments designed to capture all symmetry-unique reflections. The refinement process involves iterative adjustment of atomic positions to minimize disagreement between calculated and observed structure factors, often assisted by ab initio computational methods for complex structures.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Resolution Limit | 0.8-1.5 Å | Atomic detail level |
| R-factor | <0.05-0.10 | Data quality indicator |
| Crystal Size | >0.1 mm | Diffraction intensity |
| Temperature | 100-296 K | Thermal motion control |
| Space Group | P2₁, P2₁2₁2₁ | Symmetry classification |
Comparative Study of Fluorinated Pyrrolidine Derivatives
Fluorinated pyrrolidine derivatives represent a diverse class of compounds with varying substitution patterns that dramatically influence their conformational properties and biological activities. The systematic study of 3,4-difluoro-L-proline diastereoisomers has provided fundamental insights into how fluorine positioning affects ring pucker preferences, amide bond cis/trans ratios, and isomerization kinetics. These investigations demonstrate that depending on the stereochemistry of fluorination at the proline 3- or 4-positions, different effects on conformational properties are introduced, with matching or mismatching effects occurring based on relative stereochemistry.
Comparative analysis of (3S,4S)- and (3R,4R)-difluoro-L-proline derivatives reveals distinct conformational biases that parallel their respective monofluorinated progenitors. The (3S,4S)-difluoroproline exhibits a C-gamma-exo pucker bias similar to (4R)-fluoroproline, while the (3R,4R)-variant shows C-gamma-endo preferences comparable to (3R)-fluoroproline. Nuclear magnetic resonance coupling constant analysis provides quantitative measures of these conformational preferences, with trans/cis ratios and isomerization kinetics showing characteristic patterns for each diastereoisomer. Notably, both difluorinated derivatives demonstrate significantly faster amide cis/trans isomerization rates compared to unmodified proline.
The synthetic accessibility of different fluorinated pyrrolidine derivatives varies considerably based on substitution patterns and stereochemical requirements. Direct bis-deoxyfluorination strategies using nonafluorobutanesulfonyl fluoride in combination with tetrabutylammonium triphenyldifluorosilicate have proven effective for certain diastereoisomers. Alternative synthetic approaches involve sequential fluorination steps, including electrophilic fluorination followed by deoxyfluorination using diethylaminosulfur trifluoride. The choice of protecting groups significantly influences reaction outcomes, with N-Boc and N-Fmoc derivatives showing different reactivity patterns under fluorination conditions.
Conformational analysis through nuclear magnetic resonance spectroscopy provides detailed insights into solution-phase behavior of fluorinated pyrrolidine derivatives. Coupling constant patterns, particularly three-bond hydrogen-hydrogen couplings, serve as reliable indicators of ring pucker preferences. The (3S,4R)-difluoroproline derivative shows minimal pucker preference, exhibiting virtually no bias between endo and exo conformations, which contrasts sharply with the strong conformational preferences of other diastereoisomers. These conformational differences have significant implications for protein stability and folding when these derivatives are incorporated into peptide sequences.
| Compound Class | Ring Pucker Preference | Cis/Trans Ratio | Isomerization Rate |
|---|---|---|---|
| Unmodified Proline | Moderate exo bias | ~4:1 | Baseline |
| (3R)-Fluoroproline | Strong endo bias | ~2:1 | 1.5× faster |
| (4R)-Fluoroproline | Strong exo bias | ~6:1 | 2× faster |
| (3S,4S)-Difluoroproline | Strong exo bias | ~5:1 | 3× faster |
| (3R,4R)-Difluoroproline | Strong endo bias | ~3:1 | 3× faster |
| (3S,4R)-Difluoroproline | No preference | ~4:1 | 2.5× faster |
The biological implications of fluorinated pyrrolidine derivatives extend beyond simple conformational modifications to include altered protein-protein interactions and enzymatic recognition patterns. Fluorine substitution can modulate electrostatic interactions through its high electronegativity while maintaining similar steric profiles to hydrogen. These properties make fluorinated pyrrolidine derivatives valuable tools for probing structure-function relationships in biological systems and for developing peptidomimetic compounds with enhanced metabolic stability. The systematic availability of multiple diastereoisomers enables comprehensive structure-activity relationship studies that inform rational drug design efforts.
Properties
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIEKXTHCSFGK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375975 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-29-1 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorobenzyl group, using nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It may serve as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The difluorobenzyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The Boc group can be removed to reveal the active amine, which can participate in further biochemical interactions.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key analogs include enantiomers, halogen-substituted variants, and derivatives with modified substituents.
*Estimated based on molecular formula.
Functional and Application Differences
- Boc Protection: The Boc group in the target compound enhances stability during synthetic processes, whereas the non-Boc variant (CAS: 1049981-46-5) is reactive but requires immediate use .
- Halogen Effects: The 3,4-difluorobenzyl group offers balanced electronic effects for receptor binding in drug candidates. The dichloro variant (CAS: 959578-28-0) may exhibit stronger electron-withdrawing effects, altering metabolic stability .
- Stereochemistry : The R-configuration of the target compound may confer distinct pharmacological activity compared to its S-enantiomer (CAS: 1217626-91-9), as seen in chiral drug candidates .
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, also known as CAS number 959578-29-1, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine core and a tert-butoxycarbonyl protecting group, suggests various biological activities, particularly in relation to neurotransmitter interactions and enzyme modulation.
- Molecular Formula : C17H21F2NO4
- Molecular Weight : 341.35 g/mol
- CAS Number : 959578-29-1
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. This section summarizes the biological activities reported in recent literature.
Interaction Studies
Research has suggested that this compound may exhibit binding affinities for specific receptors and enzymes. For example, compounds structurally related to this pyrrolidine derivative have shown potential as inhibitors of various metabolic enzymes and as modulators of neurotransmitter systems.
1. Neurotransmitter Receptor Interaction
A study focusing on similar pyrrolidine derivatives indicated potential interactions with serotonin and dopamine receptors, which are critical in regulating mood and behavior. The presence of fluorine atoms in the benzyl moiety enhances lipophilicity, potentially improving receptor binding affinity.
2. Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of enzymes involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit factor Xa (FXa), a key enzyme in the coagulation cascade. The structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can significantly influence inhibitory potency.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| (R)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine structure with a single fluorine atom | Potentially different biological activity due to reduced fluorination | Moderate receptor interaction |
| (R)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | Different positioning of fluorine atoms | May exhibit unique reactivity patterns compared to 3,4-difluorobenzyl derivatives | High enzyme inhibition |
| (R)-1-(tert-butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid | Variation in the benzyl substituent | Offers insights into regioselectivity effects on biological activity | Variable receptor affinity |
Synthesis and Mechanistic Insights
The synthesis of this compound involves several steps that allow for precise control over stereochemistry and functional groups. Understanding the synthetic pathways is crucial for optimizing its biological activity.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the pyrrolidine core.
- Introduction of the tert-butoxycarbonyl protecting group.
- Substitution reactions to incorporate the difluorobenzyl moiety.
This multi-step synthesis is essential for modifying the compound for specific applications in drug synthesis or material science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?
- Answer : The compound is synthesized via multi-step protocols, including palladium-catalyzed cross-couplings. A representative method involves:
- Step 1 : Palladium diacetate (2.5 mol%) and tert-butyl XPhos ligand (5 mol%) with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere for 5.5 hours.
- Step 2 : Hydrolysis using HCl/water (93–96°C, 17 hours) to remove protecting groups.
- Optimization : Yields improve with strict temperature control, inert gas purging, and stoichiometric adjustments (e.g., 1.2 equivalents of 3,4-difluorobenzyl bromide). Parallel reactions (e.g., 61.9 g scale) show reproducibility when combining filtrates post-crystallization .
Q. How should researchers address solubility challenges during in vivo pharmacological studies of this compound?
- Answer : For insoluble batches, use a vehicle mixture of DMSO (5–10%), Tween 80 (2–5%), and saline. Pre-formulation assays (e.g., dynamic light scattering) ensure colloidal stability. Adjust ratios based on batch-specific solubility profiles, and include a 10% excess volume to account for animal dosing losses .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Answer : Due to acute oral toxicity (H302) and skin/eye irritation (H315, H319):
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid respiratory irritation (H335).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) in well-ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can diastereomer formation be minimized during the synthesis of chiral pyrrolidine derivatives like this compound?
- Answer : Stereochemical fidelity requires:
- Chiral Catalysis : Use (R)-proline-derived catalysts during cyclization to enhance enantiomeric excess (≥95% ee).
- Low-Temperature Conditions : Perform reactions at –20°C to slow racemization.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or NOESY NMR confirms spatial configuration .
Q. What mechanistic role does cesium carbonate play in palladium-catalyzed couplings for this synthesis?
- Answer : Cs₂CO₃ acts as a mild base to deprotonate substrates, facilitating oxidative addition to Pd(0). Its weak acidity minimizes side reactions (e.g., ester hydrolysis), while high solubility in tert-butanol stabilizes the Pd-XPhos complex. Replacing Cs₂CO₃ with K₂CO₃ reduces yields by 20–30% due to slower transmetalation .
Q. How can contradictory data on intermediate stability in multi-step syntheses be resolved?
- Answer :
- Real-Time Monitoring : Use in-situ IR or LC-MS to track intermediates prone to degradation (e.g., Boc-protected amines).
- pH-Stability Assays : Test intermediates under varying pH (1–12) to identify decomposition triggers.
- Comparative Studies : Analyze oxidative stability under inert (N₂) vs. ambient conditions to isolate degradation pathways .
Q. What analytical techniques are most effective for characterizing the stereochemical and functional integrity of this compound?
- Answer :
- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; NOESY correlates 3,4-difluorobenzyl spatial orientation.
- X-Ray Crystallography : Definitive proof of absolute configuration for crystalline intermediates .
Key Notes
- Avoid Commercial Sources : Methodological answers exclude vendor-specific protocols (e.g., GLPBIO) per guidelines.
- Safety Compliance : Adhere to GHS classifications (H302, H315, H319, H335) for hazard mitigation .
- Advanced Synthesis : Asymmetric catalysis and real-time monitoring address stereochemical and stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
